7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
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Biological Activity
7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a triazolopyrimidine core and specific substituents, positions it as a candidate for various therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The compound features a triazolopyrimidine framework with the following key attributes:
- Molecular Formula : C₁₈H₁₄ClFN₅S
- Molecular Weight : 351.4 g/mol
- CAS Number : 863459-72-7
The substitution pattern of the compound significantly influences its biological interactions and reactivity. The presence of the chlorobenzyl and fluorobenzyl groups enhances its lipophilicity and potential binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine family exhibit significant anticancer activity. Specifically, studies have shown that this compound demonstrates promising cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing :
- The compound was tested against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines.
- Notably, it showed a strong inhibitory effect on the MCF-7 cell line with an IC50 comparable to doxorubicin, a standard chemotherapy drug.
Cell Line | IC50 (µg/ml) | Comparison to Doxorubicin |
---|---|---|
A549 | 4.20±0.56 | Similar |
HCT116 | 5.60±1.22 | Less potent |
MCF-7 | 2.90±0.27 | Comparable |
These results suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
- Mechanism of Action :
- The mechanism through which this compound exerts its anticancer effects may involve the promotion of tubulin polymerization and disruption of microtubule dynamics, which are critical for cell division and growth.
Enzyme Inhibition
In addition to its anticancer properties, preliminary studies suggest that this compound may act as an enzyme inhibitor. Specific interactions with molecular targets such as kinases or other enzymes could lead to alterations in cellular functions.
Case Studies and Research Findings
Several studies have explored the biological activity of triazolopyrimidine derivatives similar to this compound:
-
Study on Glycoside Derivatives :
- A study synthesized various glycoside derivatives of triazolopyrimidines and evaluated their cytotoxicity.
- Results indicated that certain derivatives exhibited enhanced anticancer activity compared to their non-glycosylated counterparts, highlighting the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies :
Properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c19-14-3-1-2-13(8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDRGIXBFZBMRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.